5-溴尿嘧啶

描述

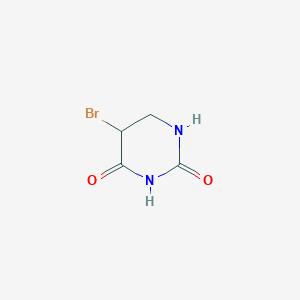

Hydrouracil, 5-bromo-, also known as 5-bromouracil, is a brominated derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The presence of the bromine atom at the 5th position of the uracil ring significantly alters its chemical and biological properties, making it an interesting compound for various scientific studies.

Synthesis Analysis

The synthesis of 5-bromouracil derivatives has been explored in several studies. For instance, 5-Bromo-1,3,6-trimethyluracil can react with thiolate ions under phase transfer catalytic conditions to yield various substitution products, as well as products from X-philic elimination and single electron transfer (SET) reactions . Another study demonstrated the regioselective heterocyclization of 5-(cyclohex-2-enyl)-1,3-dimethyl-6-hydroxyuracil with different reagents to afford fused and bridged tricyclic heterocycles .

Molecular Structure Analysis

The molecular structure of 5-bromouracil and its derivatives has been investigated using various spectroscopic methods. For example, the vibrational spectra of 5-hydroxymethyluracil were studied using FT-IR and theoretical methods, revealing the impact of intermolecular hydrogen bonding on vibrational frequencies . X-ray crystallography has been used to explore the structure of a 5-fluorouracil prodrug containing a bromoethyl group, providing insights into the structural variations between the prodrug and 5-fluorouracil .

Chemical Reactions Analysis

5-Bromouracil undergoes a variety of chemical reactions. It can form photoproducts upon UV irradiation, such as a (6-4) photoproduct identified through spectroscopy and mass spectrometry . Bromination reactions of dihydrouracil derivatives have been shown to yield dibromo compounds, which can undergo further reactions such as dehydrobromination and decomposition to urea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromouracil derivatives are influenced by the presence of the bromine atom and other substituents on the uracil ring. These properties can affect the compound's biological activity, as seen in a study where 5-bromo-3-sec-butyl-6-methyluracil, a compound with herbicidal properties, was compared to 5-bromouracil for its incorporation into DNA . The hydrophobicity, cytotoxicity, and DNA-binding ability of a 5-fluorouracil prodrug with a bromoethyl group were also investigated, highlighting the importance of hydrophobicity and reduced toxic side effects .

科学研究应用

DNA 相互作用和突变效应

5-溴尿嘧啶,也称为 Bromacil,已被研究其与 DNA 的相互作用及其对突变的潜在影响。McGahen 和 Hoffmann(1963 年)报告了该化合物无法在 5-溴尿嘧啶被掺入的情况下,替代无胸腺 Escherichia coli 和小鼠肝脏中 DNA 中的胸腺嘧啶。他们得出的结论是,Bromacil 不会作为胸腺嘧啶的生物类似物,表明在特定条件下它没有诱变活性McGahen 和 Hoffmann,1963 年。

光催化降解

Angthararuk 等人(2014 年)探索了在模拟太阳光下使用 Au/TiO2 光催化降解 Bromacil。他们鉴定了十四种降解产物,并提出了 Bromacil 光催化降解的转化途径。该研究强调了光催化降解作为一种降低水生系统中 Bromacil 存在的经济有效处理方法的潜力Angthararuk 等人,2014 年。

合成和表征

任等人(2008 年)描述了一种新的 5-溴-3-仲丁基-6-甲基尿嘧啶(Bromacil)合成方法,总收率为 60%。该合成涉及缩合、环化和溴化,Bromacil 的结构通过 NMR 和 IR 光谱得到证实任等人,2008 年。

光化学行为

Moilanen 和 Crosby(1974 年)研究了 Bromacil 在稀水溶液中在阳光下的光分解。研究表明,Bromacil 对阳光非常稳定,只生成一种可检测到的光产物,即 5-溴-6-甲基尿嘧啶,产率非常低Moilanen 和 Crosby,1974 年。

安全和危害

属性

IUPAC Name |

5-bromo-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDARRSUPCSLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrouracil, 5-bromo- | |

CAS RN |

1193-76-6 | |

| Record name | 5-Bromo-5,6-dihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrouracil, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。